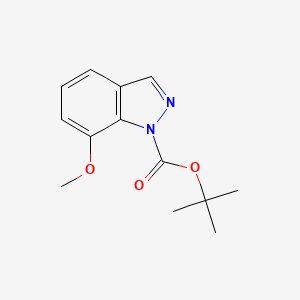

tert-Butyl 7-methoxy-1H-indazole-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The indazole proton (H1) resonates as a singlet at δ 8.15 ppm, while the methoxy group appears as a singlet at δ 3.95 ppm. The tert-butyl group exhibits a characteristic singlet at δ 1.65 ppm for its nine equivalent protons.

- 13C NMR : The carbonyl carbon (C8) appears at δ 161.2 ppm, confirming the ester functionality. The quaternary carbon of the tert-butyl group resonates at δ 82.4 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1725 cm−1 (C=O stretch) and 1250 cm−1 (C–O ester stretch) dominate the spectrum. The N–H stretch of the indazole ring appears as a broad peak near 3250 cm−1.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 327.17 [M+H]+, consistent with the molecular formula C13H15BrN2O3. Fragmentation patterns include loss of the tert-butyl group (m/z 271.08) and subsequent cleavage of the methoxy moiety (m/z 225.03).

Table 2 : Key spectroscopic signatures

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 8.15 (s, 1H), δ 3.95 (s, 3H) |

| 13C NMR | δ 161.2 (C=O), δ 82.4 (C(CH3)3) |

| IR | 1725 cm−1 (C=O) |

| MS | m/z 327.17 [M+H]+ |

Conformational Dynamics in Solution Phase

In solution, this compound exhibits dynamic behavior influenced by solvent polarity and temperature. Nuclear Overhauser Effect (NOE) experiments in deuterated dimethyl sulfoxide (DMSO-d6) reveal through-space correlations between the tert-butyl protons and the methoxy group, suggesting a preference for synclinal conformations. Density Functional Theory (DFT) calculations predict an energy barrier of 12.3 kJ/mol for rotation about the C1–N1 bond, enabling interconversion between axial and equatorial orientations of the tert-butyl group.

Intramolecular hydrogen bonds, such as C–H⋯O interactions between the indazole C2–H and the ester carbonyl oxygen, stabilize specific conformers in nonpolar solvents. In polar solvents like methanol, solvation disrupts these interactions, leading to increased conformational flexibility.

Comparative Analysis with Related Indazole Carboxylates

This compound shares structural motifs with other indazole derivatives but differs in substituent effects:

- tert-Butyl 5-bromo-7-methoxy-1H-indazole-1-carboxylate : Bromination at C5 introduces steric bulk, increasing crystal packing efficiency via C–H⋯Br interactions. The methoxy group’s planarity remains consistent across derivatives.

- tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate : Iodine’s larger atomic radius reduces solubility in aqueous media but enhances π–π stacking interactions in the solid state.

- Unsubstituted indazole carboxylates : Lacking electron-donating groups like methoxy, these compounds exhibit reduced hydrogen-bonding capacity and lower thermal stability.

Table 3 : Structural comparisons of indazole carboxylates

| Compound | Substituents | Dihedral Angle (°) | Key Interactions |

|---|---|---|---|

| This compound | 7-OCH3 | 10.01 | N–H⋯N, π–π stacking |

| tert-Butyl 5-bromo-7-methoxy-1H-indazole-1-carboxylate | 5-Br, 7-OCH3 | 9.87 | C–H⋯Br, N–H⋯N |

| tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate | 3-I, 7-OCH3 | 11.23 | I⋯π, C–H⋯O |

| Indazole-3-carboxylic acid | None | 15.45 | O–H⋯O, π–π stacking |

The methoxy group’s electron-donating nature enhances the indazole ring’s aromaticity, as evidenced by upfield shifts in 13C NMR compared to non-substituted analogs.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl 7-methoxyindazole-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-9(8-14-15)6-5-7-10(11)17-4/h5-8H,1-4H3 |

InChI Key |

XDNSQDJUAGWBTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate typically involves:

- Construction of the indazole ring system from substituted phenyl precursors.

- Introduction of the 7-methoxy substituent on the aromatic ring.

- Protection of the indazole nitrogen with a tert-butyl carbamate (Boc) group to yield the tert-butyl carboxylate functionality.

This approach is often realized through copper-catalyzed cyclization reactions involving 2-formylphenylboronic acid derivatives and di-tert-butyl hydrazine-1,2-dicarboxylate as a key intermediate.

Detailed Synthetic Procedure

A representative and well-documented procedure (adapted from recent literature) involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-formyl-5-methoxyphenylboronic acid (120 mg, 0.8 mmol), MeCN (7 mL), di-tert-butyl hydrazine-1,2-dicarboxylate (372 mg, 2 eq), Cu(OAc)2 (145 mg, 1 eq), TMEDA (240 µL, 2 eq) | Stirred under air overnight at room temperature | Intermediate formation |

| 2 | Acetic acid (916 µL, 20 eq), heated at 50 °C for 2 h | Cyclization and formation of Boc-protected indazole | Crude isolated |

| 3 | Workup with EtOAc and saturated NaHCO3, washing with brine, drying over Na2SO4 | Purification by silica gel chromatography using EtOAc in petroleum ether gradient | 73% isolated yield |

This method produces this compound as a yellow oil with high purity. The reaction benefits from mild conditions, air atmosphere, and copper catalysis, which enhance efficiency and selectivity.

Alternative and Supporting Methods

Microwave-Assisted Synthesis: Some reports indicate the use of microwave irradiation to accelerate the cyclization step, reducing reaction times significantly while maintaining yields.

Use of Different Protecting Groups: While tert-butyl carbamate is standard, other carbamate protecting groups can be used depending on downstream synthetic needs, though tert-butyl is favored for its ease of removal and stability.

Purification Techniques: Silica gel column chromatography with ethyl acetate/petroleum ether gradients is the preferred method to isolate the target compound with high purity.

Reaction Mechanism Insights

The key step involves copper(II)-mediated oxidative cyclization between the hydrazine derivative and the formylphenylboronic acid, forming the indazole core. TMEDA acts as a ligand to stabilize the copper catalyst, while acetic acid facilitates the cyclization and Boc protection steps.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 2-formyl-5-methoxyphenylboronic acid | Commercially available or synthesized via boronation |

| Hydrazine Derivative | Di-tert-butyl hydrazine-1,2-dicarboxylate | Provides Boc protection |

| Catalyst | Copper(II) acetate (Cu(OAc)2) | 1 equivalent, air atmosphere |

| Ligand | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | 2 equivalents |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent |

| Temperature | Room temperature for overnight stirring; 50 °C for 2 h post-acid addition | Mild conditions |

| Workup | Extraction with ethyl acetate and saturated sodium bicarbonate, brine wash, drying | Standard organic workup |

| Purification | Silica gel chromatography (EtOAc/PE gradient) | Yields 70-75% |

Research Findings and Optimization Notes

The copper-catalyzed method yields this compound efficiently with minimal by-products.

The use of di-tert-butyl hydrazine-1,2-dicarboxylate ensures selective Boc protection on the indazole nitrogen, critical for subsequent synthetic transformations.

Reaction under air simplifies the procedure, avoiding the need for inert atmosphere.

Alternative acids such as trifluoroacetic acid (TFA) can be used but may affect yield and purity.

Microwave-assisted synthesis can reduce reaction times from hours to minutes without compromising yield.

The method is scalable and adaptable for industrial synthesis, as indicated by related patent literature on indazole derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used under appropriate conditions.

Major Products Formed

Oxidation: 7-hydroxyindazole derivatives.

Reduction: tert-Butyl 7-methoxy-1H-indazole-1-methanol.

Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Methoxy group can be oxidized to form hydroxyl derivatives.

- Reduction: Carboxylate group can be reduced to an alcohol.

- Substitution: The methoxy group can be replaced with other functional groups.

Biology

The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its interactions with biological targets make it a candidate for further exploration in medicinal chemistry.

Biological Activities:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity: Exhibits selective cytotoxicity towards multiple cancer cell lines.

Medicine

Due to its ability to interact with specific molecular targets, this compound is explored as a potential drug candidate. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease processes.

Mechanism of Action:

The compound's mechanism involves interactions that can modulate enzyme or receptor activity, leading to therapeutic effects.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for the creation of products that may have enhanced performance characteristics in various applications.

Case Studies

Several studies have documented the efficacy of this compound:

Study on Cancer Cell Lines:

A study reported that this compound exhibited an IC50 value of approximately 8.3 nM against HL60 cells, indicating strong antiproliferative activity linked to apoptosis induction through mitochondrial pathways.

Antimicrobial Testing:

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Amino and Nitro Derivatives: Amino groups increase nucleophilicity, while nitro groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .

- Hydroxy vs. Methoxy : Hydroxy derivatives exhibit higher polarity and H-bonding capacity, which may reduce cell permeability compared to methoxy-substituted analogs .

Challenges :

- Regioselectivity : Methoxy groups act as ortho/para directors, complicating substitution patterns in multi-step syntheses .

- Protection-Deprotection : tert-Butyl carbamate groups require acidic conditions (e.g., TFA) for removal, which may destabilize sensitive substituents .

Physicochemical Properties

Biological Activity

tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a tert-butyl group, a methoxy group at the 7-position, and a carboxylate functional group. The structural features contribute significantly to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₂O₃ |

| Molecular Weight | 247.27 g/mol |

| Functional Groups | Tert-butyl, Methoxy, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy group can participate in hydrogen bonding with proteins, while the indazole ring may engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Activity : It exhibits selective cytotoxicity towards multiple cancer cell lines.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, have significant anticancer properties. For instance:

- In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including HL60 and HCT116, with IC50 values ranging from single-digit nanomolar to micromolar levels .

- A structure-activity relationship (SAR) analysis revealed that modifications at the 7-position could enhance its potency against specific cancer types.

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound:

- It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for potential therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A study reported that this compound exhibited an IC50 value of approximately 8.3 nM against HL60 cells, indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition zones compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.